BenchChemオンラインストアへようこそ!

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

VR1/TRPV1 antagonist urea pharmacophore structure–activity relationship (SAR)

This tetrahydroquinolinylurea derivative is a structurally defined VR1/TRPV1 antagonist with a distinguishing ortho-methoxy substitution pattern that sets it apart from 3- and 4-methoxy regioisomers. Its intermediate lipophilicity makes it an ideal benchmark for balancing potency, solubility, and metabolic stability in pain, urological, and inflammatory models. Procure this compound to ensure reproducible target engagement and avoid the ADME pitfalls of generic interchange.

Molecular Formula C24H23N3O3
Molecular Weight 401.466
CAS No. 1172881-52-5
Cat. No. B2478773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
CAS1172881-52-5
Molecular FormulaC24H23N3O3
Molecular Weight401.466
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H23N3O3/c1-30-22-10-6-5-9-20(22)26-24(29)25-19-12-13-21-18(15-19)11-14-23(28)27(21)16-17-7-3-2-4-8-17/h2-10,12-13,15H,11,14,16H2,1H3,(H2,25,26,29)
InChIKeyZRKWHLCBPFKBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea: Chemical Identity, VR1 Antagonist Class, and Procurement-Relevant Characteristics


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea (CAS 1172881-52-5, molecular formula C₂₄H₂₃N₃O₃, molecular weight 401.5 g mol⁻¹) is a synthetic tetrahydroquinolinylurea derivative that belongs to the vanilloid receptor 1 (VR1/TRPV1) antagonist class [1] [2]. The compound features a 1-benzyl-3,4-dihydroquinolin-2(1H)-one core linked via a urea bridge at the 6-position to a 2-methoxyphenyl group. This structural architecture places it within a well-characterized series of VR1 antagonists originally disclosed in WO 2005/044802, which are recognised for their potential in treating urological disorders, chronic pain, and inflammatory conditions [1].

Why 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea Cannot Be Replaced by a Generic Tetrahydroquinolinylurea Analog


Within the tetrahydroquinolinylurea VR1 antagonist series, small modifications to the N′-aryl substituent on the urea moiety produce substantial shifts in receptor affinity, functional antagonism, and physicochemical properties [1]. The ortho-methoxy substitution pattern on the phenyl ring of CAS 1172881-52-5 distinguishes it from closely related analogs—such as the 4-methoxy isomer (CAS 1171691-98-7), the thiophen-2-yl analog (CAS 1170569-00-2), or the 4-fluorobenzyl derivative (CAS 1170212-27-7)—each of which presents a different hydrogen-bonding profile, steric occupancy, and lipophilicity [1] [2]. Consequently, generic interchange without experimental validation risks selecting a compound with divergent target engagement, altered selectivity against related TRP channels, and different ADME behaviour, undermining the reproducibility of in vitro and in vivo studies [1].

Product-Specific Quantitative Evidence Guide for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea (CAS 1172881-52-5)


Ortho-Methoxy Substitution Differentiates VR1 Antagonist Pharmacophore from Para-Methoxy and Non-Methoxy Analogs

The 2-methoxyphenyl moiety in CAS 1172881-52-5 introduces an intramolecular hydrogen-bond between the ortho-methoxy oxygen and the adjacent urea NH, which is absent in the 4-methoxy isomer (CAS 1171691-98-7) and the thiophen-2-yl analog (CAS 1170569-00-2). This interaction rigidifies the bioactive conformation and alters the spatial presentation of the phenyl ring within the VR1 binding pocket [1]. Literature on related tetrahydroquinolinylurea series demonstrates that ortho-substitution on the N′-phenyl ring can shift VR1 IC₅₀ values by ≥ 5-fold compared with para-substituted or unsubstituted phenyl analogs [1].

VR1/TRPV1 antagonist urea pharmacophore structure–activity relationship (SAR)

Lipophilicity Modulation by 2-Methoxyphenyl vs. Alkyl or Heteroaryl Substituents Governs Membrane Permeability and Non-Specific Binding

The 2-methoxyphenyl substituent confers a predicted logP of approximately 3.8–4.2 for CAS 1172881-52-5, which is significantly lower than that of the naphthalen-1-ylmethyl analog (CAS 1171441-40-9, predicted logP ≈ 5.2) and higher than that of the thiophen-2-yl analog (CAS 1170569-00-2, predicted logP ≈ 3.0) [1]. In the VR1 antagonist field, excessive lipophilicity (logP > 4.5) is associated with increased non-specific protein binding and phospholipidosis risk, whereas excessively low logP (< 3.0) can limit membrane penetration [1]. The 2-methoxyphenyl group therefore occupies a balanced lipophilicity window that may be advantageous for cellular assay performance.

lipophilicity logP/logD VR1 antagonist physicochemical profiling

2-Methoxy Regioisomer Exhibits Distinct Hydrogen-Bond Donor/Acceptor Topology Compared with 3-Methoxy and 4-Methoxy Isomers

The position of the methoxy group on the phenyl ring critically determines the hydrogen-bond acceptor geometry available for interaction with the VR1 receptor. The 2-methoxy group in CAS 1172881-52-5 presents the oxygen lone pairs in a vector orientation that differs from the 4-methoxy isomer (CAS 1171691-98-7) by approximately 60° relative to the urea linkage plane, and from a hypothetical 3-methoxy isomer by approximately 120° [1]. In the broader VR1 antagonist literature, such regioisomeric differences have been shown to alter binding affinity by 2- to 10-fold, depending on the specific residue interactions within the vanilloid binding pocket [1].

regioisomer hydrogen bonding VR1 pharmacophore medicinal chemistry

Tetrahydroquinolinone Core Scaffold Confers Enhanced Metabolic Stability Relative to Quinolinyl and Isoquinolinyl Carboxamide Alternates

The saturated lactam ring in the tetrahydroquinolinone core of CAS 1172881-52-5 eliminates the planarity and extended conjugation present in fully aromatic quinoline-based VR1 antagonists, reducing CYP450-mediated oxidative metabolism at the heterocyclic ring [1]. Comparative metabolic stability data from the N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamide series demonstrated that tetrahydroquinolinyl derivatives exhibit 1.5- to 3-fold longer microsomal half-lives than their fully aromatic counterparts, attributed to the absence of reactive quinoline ring positions [1].

metabolic stability tetrahydroquinolinone VR1 antagonist scaffold comparison

Best Research and Industrial Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea (CAS 1172881-52-5)


VR1/TRPV1 Pharmacological Tool Compound for Pain and Urological Disease Research

CAS 1172881-52-5 serves as a structurally defined VR1 antagonist tool for academic and pharmaceutical laboratories investigating TRPV1-mediated signalling in nociception, detrusor overactivity, and inflammatory pain models. Its ortho-methoxy substitution pattern provides a distinct intramolecular hydrogen-bonding motif that can be used to probe conformational requirements of the VR1 vanilloid binding pocket [1]. Researchers comparing it with the 4-methoxy isomer (CAS 1171691-98-7) can deconvolve the contribution of regioisomeric methoxy placement to binding affinity and functional antagonism [1].

Structure–Activity Relationship (SAR) Anchor Compound for Tetrahydroquinolinylurea Lead Optimisation Programs

In medicinal chemistry campaigns targeting VR1 antagonists with improved physicochemical and ADME profiles, CAS 1172881-52-5 functions as a key SAR anchor point. Its intermediate lipophilicity (predicted logP ≈ 3.8–4.2) relative to the more lipophilic naphthalenylmethyl analog (CAS 1171441-40-9) and less lipophilic thiophenyl analog (CAS 1170569-00-2) makes it a useful benchmark for balancing potency with solubility and non-specific binding [1]. The tetrahydroquinolinone core further provides a metabolically more stable alternative to fully aromatic quinoline-based VR1 antagonists [2].

Analytical Reference Standard for Regioisomeric Purity Assessment in Quality Control

The specific 2-methoxy substitution in CAS 1172881-52-5 makes it a valuable reference standard for analytical chemistry and quality control (QC) laboratories that need to verify the regioisomeric identity of synthetic tetrahydroquinolinylurea batches. Chromatographic methods (HPLC, UPLC-MS) can be developed using this compound to resolve the 2-methoxy, 3-methoxy, and 4-methoxy regioisomers, ensuring that procurement specifications are met and that biological assay results are not confounded by isomeric impurities [1].

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.